Cdk2-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H25N5O4S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[[7'-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H25N5O4S/c1-20(28)9-3-4-16(20)26-17-15(21(10-11-21)18(26)27)12-23-19(25-17)24-13-5-7-14(8-6-13)31(29,30)22-2/h5-8,12,16,22,28H,3-4,9-11H2,1-2H3,(H,23,24,25)/t16-,20-/m1/s1 |
InChI Key |
XJYUSNWXKXUGGH-OXQOHEQNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cdk2-IN-14: A Technical Guide to a Selective CDK2 Inhibitor and its Impact on G1/S Transition
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Cdk2-IN-14, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It details the inhibitor's mechanism of action at the G1/S checkpoint of the cell cycle, presents its quantitative biochemical data, and offers detailed experimental protocols for its characterization.
Introduction to this compound and the G1/S Checkpoint
This compound, identified as compound 4f in its discovery publication, is a member of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one chemical series.[1][2][3][4] It functions as a highly selective inhibitor of CDK2, a key serine/threonine kinase that, in complex with Cyclin E and Cyclin A, plays a pivotal role in regulating the G1 to S phase transition in the eukaryotic cell cycle.[5][6][7]
The G1/S transition represents a critical commitment point for a cell, after which it is obligated to proceed through DNA replication and division. The progression through this checkpoint is primarily governed by the phosphorylation status of the Retinoblastoma protein (pRb). In early to mid-G1, the Cyclin D-CDK4/6 complex initiates pRb phosphorylation. Subsequently, the Cyclin E-CDK2 complex hyperphosphorylates pRb, causing the release of the E2F transcription factor.[8][9][10] Liberated E2F then activates the transcription of genes essential for DNA synthesis, thereby driving the cell into S phase.
By selectively inhibiting CDK2, this compound blocks the hyperphosphorylation of pRb, leading to the sequestration of E2F and a subsequent arrest of the cell cycle at the G1/S boundary. This targeted disruption of cell cycle progression makes selective CDK2 inhibitors like this compound valuable tools for cancer research, particularly in contexts where CDK2 activity is dysregulated.
Quantitative Data: Biochemical Potency and Selectivity
The efficacy and selectivity of this compound have been quantified through in vitro kinase assays. The data highlights its potent inhibition of CDK2 and remarkable selectivity against other members of the CDK family.
Table 1: In Vitro IC50 Values of this compound Against a Panel of Cyclin-Dependent Kinases
| Kinase Complex | IC50 (nM) |
| CDK2/Cyclin A | 2.4 |
| CDK1/Cyclin B | >1000 |
| CDK4/Cyclin D1 | >1000 |
| CDK6/Cyclin D3 | >1000 |
| CDK7/Cyclin H | >1000 |
| CDK9/Cyclin T1 | >1000 |
Data derived from Sokolsky, A., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters.
Visualizing the Mechanism and Experimental Design
The following diagrams illustrate the G1/S signaling pathway targeted by this compound and a standard workflow for assessing its impact on the cell cycle.
Caption: this compound inhibits Cyclin E-CDK2, preventing pRb hyperphosphorylation and G1/S transition.
References
- 1. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. miR‐302b regulates cell cycles by targeting CDK2 via ERK signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftp.esrf.fr [ftp.esrf.fr]
- 7. Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoblastoma Protein Contains a C-terminal Motif That Targets It for Phosphorylation by Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
An In-depth Technical Guide to the Core Structure and Activity of Cdk2-IN-14
Introduction: Cdk2-IN-14, also identified as compound 4f in its primary scientific disclosure, is a highly selective, potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It belongs to a class of compounds characterized by a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure.[1][3] The development of selective CDK2 inhibitors like this compound is driven by the need to overcome therapeutic resistance to CDK4/6 inhibitors, a phenomenon often linked to a compensatory pathway involving CDK2 hyperactivity.[1] Furthermore, high selectivity avoids the toxicities associated with pan-CDK inhibitors that target multiple cell cycle kinases.[1] This guide provides a detailed overview of its quantitative data, the experimental protocols used for its characterization, and its role within the CDK2 signaling pathway.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound (compound 4f) was assessed against a panel of cyclin-dependent kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values demonstrate exceptional selectivity for CDK2 over other key cell cycle and transcriptional CDKs.[1]
| Kinase Target | This compound (Compound 4f) IC50 (nM) | Selectivity Fold vs. CDK2 |
| CDK2/CycE1 | 3 | - |
| CDK1/CycB1 | >1000 | >333x |
| CDK4/CycD1 | >1000 | >333x |
| CDK6/CycD3 | 628 | 209x |
| CDK7/CycH1 | >1000 | >333x |
| CDK9/CycT1 | 636 | 212x |
Data sourced from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022.[1]
Experimental Protocols
The characterization of this compound involved its chemical synthesis followed by biochemical and cellular assays to confirm its activity and mechanism of action.
1. Synthesis of this compound (Compound 4f)
The synthesis of this compound is detailed in the supporting information of its discovery publication.[3] The general scheme involves the construction of the core 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, followed by functionalization to attach the side chains that confer potency and selectivity. The process typically involves multi-step organic synthesis reactions, including condensation, cyclization, and coupling reactions to yield the final pure compound.[3][4][5]
2. Biochemical Kinase Inhibition Assay (IC50 Determination)
The potency of this compound against various CDK/cyclin complexes was determined using a luminescence-based kinase assay, which measures the amount of ADP produced as a result of the kinase's phosphorylation activity.[1]
-
Principle: The assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A luciferase-based system, such as the ADP-Glo™ Kinase Assay, is used where the amount of ADP formed is converted into a luminescent signal.[1][6] The signal intensity is inversely proportional to the amount of kinase inhibition.
-
Procedure:
-
Reaction Setup: Recombinant human CDK/cyclin enzymes are incubated in a kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA) with a specific substrate (like Histone H1 or a synthetic peptide) and ATP.[6][7][8]
-
Inhibitor Addition: A dilution series of this compound is added to the reaction wells. Control wells contain DMSO without the inhibitor.
-
Kinase Reaction: The reaction is initiated by the addition of the ATP/substrate mix and incubated at room temperature for a set period (e.g., 60 minutes).[6]
-
Signal Generation: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added, which contains the enzyme and substrate needed to convert the newly formed ADP back to ATP and generate a luminescent signal via luciferase.[1][6]
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to controls, and IC50 values are calculated by fitting the dose-response curves to a standard equation.
-
3. Cellular Phospho-Retinoblastoma (p-Rb) Assay
This cell-based assay measures the ability of this compound to inhibit CDK2 activity within cancer cells. Since the Retinoblastoma protein (Rb) is a primary substrate of the CDK2/cyclin E complex, inhibiting CDK2 leads to a decrease in the phosphorylation of Rb at specific sites (e.g., Ser807/811).[9]
-
Principle: The assay quantifies the level of phosphorylated Rb in cell lysates. This can be performed using methods like Western Blot or a Homogeneous Time Resolved Fluorescence (HTRF) assay.[9][10]
-
General HTRF Protocol:
-
Cell Culture and Treatment: Cancer cells (e.g., COV318 or OVCAR3) are plated in 96- or 384-well plates and incubated.[9] The cells are then treated with a dose range of this compound for a specified time (e.g., 6 hours).
-
Cell Lysis: The culture medium is removed, and a specific lysis buffer supplemented with phosphatase inhibitors is added to each well to release cellular proteins.[11][12]
-
Detection: The cell lysate is transferred to a detection plate. HTRF detection reagents, consisting of two specific antibodies against p-Rb (Ser807/811), are added. One antibody is labeled with a europium cryptate (donor) and the other with an acceptor fluorophore.[10][11]
-
Signal Reading: When both antibodies bind to the phosphorylated Rb protein, they come into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The plate is read on an HTRF-compatible reader, and the signal is proportional to the amount of phosphorylated Rb.[11]
-
Data Analysis: The reduction in the HTRF signal in treated cells compared to controls indicates the inhibition of CDK2 activity.
-
Mandatory Visualizations
CDK2 Signaling Pathway in G1/S Transition
Caption: this compound inhibits the Cyclin E-CDK2 complex, blocking Rb hyper-phosphorylation and S-phase entry.
Experimental Workflow for this compound Characterization
Caption: Workflow for identifying and validating a selective CDK2 inhibitor from synthesis to cellular activity.
References
- 1. promega.com [promega.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. revvity.com [revvity.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for Cdk2-IN-14 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1][2] Its dysregulation is a common feature in various cancers, making it an attractive target for therapeutic intervention.[1][3] Cdk2-IN-14 is a potent and highly selective small molecule inhibitor of CDK2.[4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, protein expression, and cell cycle distribution.
Mechanism of Action
This compound functions by binding to the ATP-binding site of the CDK2 enzyme, preventing it from phosphorylating its substrates.[1] The primary regulatory partners for CDK2 are Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from G1 to S phase, while the CDK2/Cyclin A complex is required for progression through the S phase.[2] By inhibiting CDK2, this compound effectively blocks these transitions, leading to cell cycle arrest at the G1/S checkpoint and potentially inducing apoptosis.[1]
Caption: this compound inhibits CDK2, preventing Rb hyperphosphorylation and blocking S-phase entry.
Quantitative Data
The inhibitory activity of this compound and other relevant CDK2 inhibitors is summarized below. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
| Inhibitor | Target | IC50 (µM) | Cell Line | Reference |
| This compound | CDK2 | 0.11 | MCF-7 | [5] |
| Compound 9a | CDK2 | 1.630 | - | [6] |
| Compound 14g | CDK2 | 0.460 | - | [6] |
| NU2058 | CDK2 | 54 | MCF7 | [7] |
| NU6102 | CDK2 | 9 | MCF7 | [7] |
| Roscovitine | CDK2 | - | IMR32 | [8] |
Note: The potency of inhibitors can vary depending on the assay conditions and cell line used.
Experimental Protocols
The following are detailed protocols for common experiments to assess the effects of this compound on cultured cells.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
Cell Culture and Treatment
-
Cell Line Selection : Choose an appropriate cell line for your study. Cancer cell lines with known dysregulation of the cell cycle, such as breast (e.g., MCF-7), ovarian, or melanoma cell lines, are often sensitive to CDK2 inhibition.[1]
-
Cell Seeding : Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry) at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Treatment : After allowing the cells to adhere overnight, replace the medium with the medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay and the cell line's doubling time.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation : Prepare the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay Procedure :
-
For MTT assays, add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization solution.
-
For CellTiter-Glo® assays, add the reagent directly to the wells.
-
-
Data Acquisition : Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the cell cycle.
-
Protein Extraction :
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer :
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, Cyclin E, p21, p27, and a loading control like GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection : Visualize the protein bands using a chemiluminescence detection system.
-
Analysis : Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation :
-
Harvest the treated cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store them at -20°C overnight or longer.
-
-
Staining :
-
Centrifuge the fixed cells to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
-
Flow Cytometry :
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis :
-
Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase and a reduction in the S phase would be indicative of this compound activity.
-
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cdk2-IN-14 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-14 is a potent and highly selective small molecule inhibitor of CDK2. These application notes provide a summary of its biochemical activity and detailed protocols for its use in cancer research models to investigate its anti-proliferative effects.
Mechanism of Action
This compound, also referred to as compound 4f in its primary publication, is a 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative. It functions as an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb). The inhibition of pRb phosphorylation prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA synthesis and S-phase entry. This ultimately leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis in cancer cells with a dependency on the CDK2 pathway.
Signaling Pathway
The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition and the inhibitory effect of this compound.
Caption: this compound inhibits the active Cyclin E/CDK2 complex, blocking pRb hyper-phosphorylation and causing G1/S arrest.
Data Presentation
Table 1: Biochemical Potency and Selectivity of this compound
This table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound (compound 4f) against a panel of cyclin-dependent kinases, demonstrating its high selectivity for CDK2. Data is adapted from Sokolsky et al., ACS Medicinal Chemistry Letters, 2022.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK2 (Fold) |
| CDK2/CycE1 | 0.4 | 1 |
| CDK1/CycB1 | 200 | 500 |
| CDK4/CycD1 | >10000 | >25000 |
| CDK6/CycD3 | >10000 | >25000 |
| CDK7/CycH/MAT1 | >10000 | >25000 |
| CDK9/CycT1 | 1800 | 4500 |
Table 2: Cellular Activity of this compound
This table presents the cellular potency of this compound in a phospho-Retinoblastoma (p-Rb) Homogeneous Time Resolved Fluorescence (HTRF) assay using the COV318 ovarian cancer cell line.
| Cell Line | Assay | IC50 (nM) |
| COV318 | p-Rb (Ser807/811) HTRF | 102 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for assessing the inhibitory activity of this compound against CDK2 and other kinases in a biochemical format.
Experimental Workflow:
Caption: Workflow for in vitro biochemical kinase inhibition assay.
Materials:
-
Recombinant human CDK2/Cyclin E1 (and other kinases for selectivity profiling)
-
Histone H1 (or other suitable substrate)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
[γ-33P]ATP
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Prepare a substrate/ATP master mix containing the kinase substrate (e.g., Histone H1), ATP, and [γ-33P]ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding the substrate/ATP master mix to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2% H3PO4).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) and wash to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Phospho-Rb (Ser807/811) HTRF Assay
This protocol outlines the steps to measure the inhibition of CDK2 activity in a cellular context by quantifying the phosphorylation of its substrate, pRb, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow:
Caption: Workflow for the cellular phospho-Rb HTRF assay.
Materials:
-
COV318 ovarian cancer cell line
-
Complete cell culture medium
-
This compound
-
Phospho-Rb (Ser807/811) HTRF assay kit (containing lysis buffer, anti-pRb-d2 antibody, and anti-pRb-Europium Cryptate antibody)
-
Opaque-walled 96-well plates
-
HTRF-compatible plate reader
Procedure:
-
Seed COV318 cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for a specified duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lyse the cells by adding the HTRF lysis buffer directly to the wells and incubate as per the manufacturer's instructions.
-
Add the HTRF detection reagents (anti-pRb-d2 and anti-pRb-Europium Cryptate antibodies) to each well.
-
Incubate the plate at room temperature for the time recommended in the kit protocol to allow for antibody binding and FRET signal development.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and determine the percent inhibition of pRb phosphorylation for each this compound concentration.
-
Determine the cellular IC50 value by plotting the dose-response curve.
Disclaimer: These application notes and protocols are intended for research use only. Please refer to the primary literature and relevant safety data sheets before handling any chemical reagents. Experimental conditions may need to be optimized for specific cell lines and research questions.
Application Notes and Protocols for Cdk2-IN-14 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk2-IN-14 is a highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly the G1 to S phase transition.[1] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive guide for the utilization of this compound in preclinical xenograft mouse models, based on established methodologies for selective CDK2 inhibitors.
Disclaimer: As of the generation of this document, specific in vivo xenograft data for this compound has not been extensively published. The following protocols and data are based on studies conducted with other highly selective CDK2 inhibitors, such as BLU-222 and INX-315, and should be adapted and optimized for this compound.
Mechanism of Action: The CDK2 Signaling Pathway
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, drives the cell cycle forward by phosphorylating key substrates. A primary target is the Retinoblastoma protein (Rb). Phosphorylation of Rb by the Cyclin D/CDK4/6 complex initiates its inactivation, which is completed by the Cyclin E/CDK2 complex. This releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and S-phase entry. This compound, as a selective CDK2 inhibitor, is designed to block this phosphorylation event, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.
Caption: CDK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with a selective CDK2 inhibitor like this compound. These should be considered as a starting point and may require optimization.
Cell Line-Derived Xenograft (CDX) Model Protocol
Objective: To evaluate the in vivo efficacy of this compound in a subcutaneous tumor model derived from a cancer cell line.
Materials:
-
Cancer cell lines with known CDK2 dependency or Cyclin E1 (CCNE1) amplification (e.g., OVCAR-3 for ovarian cancer, MCF7 for breast cancer).
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) (NSG) or athymic nude mice, 6-8 weeks old, female).[2]
-
This compound (formulation to be optimized, e.g., in 0.5% methylcellulose).
-
Vehicle control.
-
Matrigel (optional, for co-injection with cells).
-
Standard animal housing and surgical equipment.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
-
Drug Administration:
-
Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes.
-
Dosage and Schedule: Based on data from other selective CDK2 inhibitors, a starting point could be a dose range of 25-100 mg/kg, administered once or twice daily (QD or BID).[4]
-
Control Group: Administer the vehicle solution using the same route and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Pharmacodynamic (PD) and Biomarker Analysis:
-
Collect tumor samples for Western blot analysis of CDK2 pathway proteins (e.g., pRb, Cyclin A2) to confirm target engagement.
-
Perform immunohistochemistry (IHC) for proliferation markers like Ki67.
-
Patient-Derived Xenograft (PDX) Model Protocol
Objective: To assess the efficacy of this compound in a more clinically relevant model that retains the heterogeneity of the original human tumor.
Materials:
-
Freshly resected human tumor tissue.
-
Highly immunocompromised mice (e.g., NSG mice).[5]
-
Surgical tools for tissue implantation.
-
This compound and vehicle control.
Procedure:
-
Tumor Tissue Implantation:
-
Under sterile conditions, implant a small fragment (~20-30 mm³) of the patient's tumor subcutaneously into the flank of anesthetized NSG mice.
-
-
Tumor Engraftment and Expansion: Monitor the mice for tumor growth. This can take several weeks to months. Once the initial tumors (F0 generation) reach a size of approximately 1000 mm³, they can be serially passaged into new cohorts of mice (F1, F2, etc.) for expansion.
-
Treatment Study:
-
Once a cohort of mice has established tumors of a suitable size (e.g., 150-300 mm³), randomize them into treatment and control groups.
-
Administer this compound and vehicle as described in the CDX protocol. Dosing regimens may need to be adjusted based on the specific PDX model.
-
-
Efficacy and Biomarker Analysis:
-
Monitor tumor volume and body weight as in the CDX model.
-
At the study endpoint, collect tumors for histopathological analysis, Western blotting, and IHC to assess treatment response and target modulation.
-
Experimental Workflow Diagram
Caption: General workflow for a xenograft study using this compound.
Data Presentation
The following tables summarize representative quantitative data from studies of other selective CDK2 inhibitors in xenograft models. These can be used as a reference for expected outcomes with this compound.
Table 1: In Vivo Efficacy of Selective CDK2 Inhibitors in CDX Models
| Inhibitor | Cancer Type | Cell Line | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| INX-315 | Ovarian Cancer | OVCAR-3 | Not Specified | 100 mg/kg, BID, p.o. | Tumor Stasis | [6] |
| BLU-222 | Ovarian Cancer | OVCAR-3 | Not Specified | 100 mg/kg, BID | Significant Inhibition | [7] |
| PF-07104091 | Ovarian Cancer | OVCAR-3 | NSG | Not Specified | Dose-dependent Inhibition | [8] |
| Dinaciclib* | Neuroblastoma | NGP, SH-SY5Y | Nude | 20 mg/kg, QD, i.p. | Significant Reduction in Tumor Weight | [9] |
*Dinaciclib is a CDK1/2/5/9 inhibitor, included for broader context.
Table 2: In Vivo Efficacy of Selective CDK2 Inhibitors in PDX Models
| Inhibitor | Cancer Type | PDX Model | Mouse Strain | Dose and Schedule | Outcome | Reference |
| INX-315 | Gastric Adenocarcinoma | GA0103 | Not Specified | 100 mg/kg, BID, p.o. | Tumor Regression | [4] |
| INX-315 | Ovarian Carcinoma | OV5398 | Not Specified | 100 mg/kg, BID, p.o. | Significant Inhibition | [4] |
| BLU-222 | Endometrial Cancer | ST2526 | Not Specified | 10-100 mg/kg, BID | Dose-dependent Inhibition | [10] |
| BLU-222 | Breast Cancer | ST2056 | Not Specified | 100 mg/kg, BID | Antitumor Activity | [11] |
Note on Data Interpretation: The efficacy of CDK2 inhibitors is often correlated with the genetic background of the tumor, particularly with the amplification or overexpression of CCNE1. It is crucial to characterize the molecular profile of the chosen cell lines or PDX models.
Conclusion
This compound represents a promising therapeutic agent for cancers with a dependency on the CDK2 pathway. The protocols and data presented here, derived from analogous selective CDK2 inhibitors, provide a solid foundation for designing and executing in vivo xenograft studies. Careful optimization of the formulation, dosage, and schedule, along with a thorough analysis of pharmacodynamic and efficacy endpoints, will be critical for evaluating the full preclinical potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. incyclixbio.com [incyclixbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. blueprintmedicines.com [blueprintmedicines.com]
- 11. blueprintmedicines.com [blueprintmedicines.com]
Application Note: Cdk2-IN-14 in Combination with CDK4/6 Inhibitors for Overcoming Therapeutic Resistance
Introduction
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1][2] The CDK4 and CDK6 enzymes, in complex with D-type cyclins, control the G1-S phase transition by phosphorylating and inactivating the Retinoblastoma (Rb) tumor suppressor protein.[1][3] This releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication.[2] The development of selective CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, has revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[4][5]
Despite their initial efficacy, a significant challenge in the clinical use of CDK4/6 inhibitors is the development of acquired resistance.[6][7] One of the key mechanisms of resistance involves the compensatory upregulation of the Cyclin E-CDK2 pathway, which can also phosphorylate Rb and drive cell cycle progression, thereby bypassing the CDK4/6 blockade.[7][8] This has led to the rationale of a dual-inhibition strategy, combining a CDK4/6 inhibitor with a CDK2 inhibitor to achieve a more potent and durable anti-tumor response.
Cdk2-IN-14 is a highly selective inhibitor of CDK2.[9] This application note provides an overview of the combination strategy, presents representative data on the synergy between CDK2 and CDK4/6 inhibition, and offers detailed protocols for researchers to investigate this therapeutic approach.
Mechanism of Action and Rationale for Combination
In a normal cell cycle, progression from the G1 to the S phase is tightly controlled. CDK4/6 and CDK2 act sequentially to phosphorylate Rb. The inhibition of CDK4/6 leads to G1 cell cycle arrest.[3] However, in resistant cancer cells, increased Cyclin E-CDK2 activity can overcome this arrest. By co-administering a CDK2 inhibitor like this compound, both pathways are blocked, leading to a synergistic inhibition of cell proliferation and potentially overcoming resistance.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. breastcancer.org [breastcancer.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Cdk2-IN-14 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk2-IN-14, a highly selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Its primary mechanism of action is to bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream substrates and thereby blocking cell cycle progression, primarily at the G1/S transition.
Q2: What are the known off-target kinases for this compound?
This compound, also known as compound 4f in its discovery publication, was designed for exceptional selectivity against other cyclin-dependent kinases. It has been shown to have a selectivity of over 200-fold for CDK2 compared to other CDKs such as CDK1, CDK4, CDK6, CDK7, and CDK9.[2][3] While highly selective, researchers should remain aware of potential for off-target effects at high concentrations. A broader kinome scan would be necessary to fully elucidate all potential off-targets.
Q3: My cells are not arresting in the G1 phase as expected. What could be the reason?
Several factors could contribute to a lack of G1 arrest:
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Cell Line Dependence: The genetic background of your cell line is crucial. Cells lacking a functional Retinoblastoma (Rb) protein may be resistant to Cdk2 inhibition-induced G1 arrest.
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Compensatory Mechanisms: In some cell lines, other CDKs, such as CDK1, can compensate for the loss of CDK2 activity, allowing for cell cycle progression.[4]
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Inhibitor Concentration and Stability: Ensure you are using the optimal concentration of this compound for your cell line and that the compound is not degraded. Perform a dose-response curve to determine the effective concentration.
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Drug Efflux: Some cancer cell lines may express multidrug resistance transporters that can actively pump the inhibitor out of the cell.
Q4: I am observing unexpected toxicity or a phenotype that is not consistent with Cdk2 inhibition. How can I determine if this is an off-target effect?
To differentiate between on-target and off-target effects, consider the following control experiments:
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Use a Structurally Unrelated CDK2 Inhibitor: A different selective CDK2 inhibitor should phenocopy the effects of this compound if the observed phenotype is on-target.
-
Rescue Experiment: If possible, overexpressing a drug-resistant mutant of CDK2 should rescue the on-target phenotype.
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RNAi/CRISPR Knockdown: Silencing CDK2 using siRNA or a CRISPR-based approach should mimic the on-target effects of the inhibitor.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. Correlate the concentration at which you observe the phenotype with the IC50 for CDK2 inhibition.
Kinase Selectivity Profile of this compound
The following table summarizes the selectivity of this compound against a panel of related kinases. Data is based on the findings from the primary publication.
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK2 |
| CDK2 | <10 | 1x |
| CDK1 | >2000 | >200x |
| CDK4 | >2000 | >200x |
| CDK6 | >2000 | >200x |
| CDK7 | >2000 | >200x |
| CDK9 | >2000 | >200x |
| Note: The IC50 values are approximated based on the reported >200-fold selectivity. For precise values, refer to the primary publication by Sokolsky A, et al. (2022).[2][3] |
Experimental Protocols
Protocol 1: Western Blotting for CDK2 Activity Markers
This protocol allows for the assessment of this compound's effect on downstream signaling.
Materials:
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Cell line of interest
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This compound
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-Rb, anti-Cyclin E, anti-p27, anti-CDK2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and visualize bands using an ECL reagent and a chemiluminescence imager.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat cells with this compound or vehicle control as described above.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
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Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Cdk2 signaling pathway at the G1/S transition and the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Troubleshooting Cdk2-IN-14 instability in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Cdk2-IN-14 in cell culture media. It is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, small-molecule inhibitor of Cyclin-dependent kinase 2 (Cdk2).[1] Cdk2 is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle.[2] Specifically, Cdk2 activity is critical for the transition from the G1 phase (cell growth) to the S phase (DNA synthesis).[3][4] It forms complexes with regulatory proteins called Cyclin E and Cyclin A.[3] The Cdk2/Cyclin E complex, in particular, helps to phosphorylate the Retinoblastoma (Rb) protein, which in turn releases the E2F transcription factor to activate genes required for DNA replication.[2][4] By inhibiting Cdk2, this compound blocks this signaling cascade, leading to a G1/S phase cell cycle arrest.
dot
Caption: Simplified Cdk2 signaling pathway in G1/S transition.
Q2: What are the common signs of this compound instability in my experiments?
The most common signs of inhibitor instability are a loss of expected biological activity and high variability between experimental replicates.[5] For example, you may observe that the IC50 value (the concentration required to inhibit 50% of a biological process) increases over the course of a long-term experiment, or that results are inconsistent from one day to the next.
Q3: What are the primary causes of small molecule instability in cell culture media?
Several factors can contribute to the degradation of small molecule inhibitors in aqueous, complex environments like cell culture media:
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Chemical Instability: The compound may be susceptible to hydrolysis (reaction with water) or oxidation at a physiological pH of ~7.4 and temperature of 37°C.[6][7]
-
Interaction with Media Components: Essential media components like amino acids or vitamins can sometimes react with the inhibitor.[7]
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Adsorption: The compound may adsorb to the plastic surfaces of flasks or multi-well plates, reducing its effective concentration.[6]
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Light Sensitivity: Exposure to light can cause photodegradation of sensitive compounds.[6]
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Serum Protein Binding: If you are using media supplemented with serum (e.g., FBS), the inhibitor can bind to proteins like albumin, which may either stabilize it or reduce its bioavailable concentration.
Q4: How should I prepare and store this compound stock solutions to maximize stability?
Proper preparation and storage are critical for maintaining the integrity of your inhibitor.
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Solvent: High-purity, anhydrous DMSO is the recommended solvent for initial stock solutions.[8] DMSO is hygroscopic, so it's important to use a fresh bottle and minimize its exposure to air to prevent water absorption, which can decrease solubility.[9]
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Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your final culture medium. The final DMSO concentration in your experiment should typically be below 0.5% to avoid solvent toxicity.[5][9]
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][9] For light-sensitive compounds, use amber vials or wrap the vials in foil.[6]
Q5: I'm observing precipitation when diluting my this compound stock into aqueous media. What should I do?
Precipitation is a common issue when diluting a hydrophobic compound from a DMSO stock into an aqueous buffer or medium.[9] This indicates that the compound has exceeded its aqueous solubility limit.
-
Decrease Final Concentration: The simplest solution is to test a lower final concentration of the inhibitor.[9]
-
Serial Dilutions: Perform intermediate dilutions in a mix of DMSO and aqueous buffer before the final dilution into the media.
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Vortexing: Ensure the solution is vortexed thoroughly immediately after adding the inhibitor to the media to aid dissolution.
-
Serum: For some compounds, the presence of serum can help maintain solubility. Compare stability in media with and without serum.[7]
Troubleshooting Guide
This table summarizes common problems, their potential causes, and suggested solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of Activity / Inconsistent Results | 1. Chemical degradation of this compound in media at 37°C.[7] 2. Repeated freeze-thaw cycles of the stock solution.[6] 3. Adsorption to plasticware. | 1. Perform a stability test using the protocol below. Prepare fresh dilutions for each experiment. 2. Aliquot stock solutions to use a fresh vial for each experiment.[9] 3. Consider using low-binding plates. |
| Precipitation in Working Solution | 1. Low aqueous solubility of this compound. 2. Final concentration exceeds solubility limit.[9] | 1. Ensure final DMSO concentration is sufficient but non-toxic (e.g., 0.1-0.5%).[9] 2. Perform a dose-response experiment to find the lowest effective concentration.[5] |
| High Cellular Toxicity | 1. Off-target effects of the inhibitor. 2. Solvent (DMSO) toxicity.[5] | 1. Confirm the phenotype with another known Cdk2 inhibitor or with siRNA knockdown. 2. Perform a vehicle control with the same final DMSO concentration to assess its effect on cell viability.[9] |
Quantitative Stability Data (Illustrative)
Disclaimer: The following data is for a generic kinase inhibitor and is intended for illustrative purposes only. Actual stability of this compound should be determined experimentally.
| Time (hours) | % Remaining in PBS at 37°C | % Remaining in DMEM + 10% FBS at 37°C | % Remaining in DMEM (serum-free) at 37°C |
| 0 | 100% | 100% | 100% |
| 8 | 95% | 98% | 91% |
| 24 | 75% | 92% | 65% |
| 48 | 50% | 85% | 38% |
| 72 | 30% | 78% | 15% |
Experimental Protocol: Assessing this compound Stability in Media
This protocol provides a general method to determine the stability of this compound under your specific experimental conditions using HPLC-MS.[5][7]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Acetonitrile (B52724) with 0.1% formic acid
-
HPLC-MS system with a C18 column
Methodology:
-
Prepare Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare your test media (e.g., DMEM + 10% FBS) and a simple buffer control (PBS).
-
Spike Inhibitor: Add the this compound stock solution to each media/buffer type to achieve your final working concentration (e.g., 10 µM). Vortex immediately.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot (e.g., 100 µL) from each condition. Add 200 µL of cold acetonitrile to precipitate proteins and extract the compound. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to an HPLC vial and store at -80°C. This is your T=0 reference.[5]
-
Incubate: Place the remaining media/buffer solutions in a 37°C incubator.
-
Collect Time-Point Samples: At desired time points (e.g., 2, 8, 24, 48 hours), repeat the sampling and extraction process described in step 3 for each condition.[7]
-
HPLC-MS Analysis: Analyze all samples using a validated HPLC-MS method to quantify the amount of the parent this compound compound remaining.
-
Calculate Stability: For each time point, calculate the percentage of this compound remaining by comparing its peak area to the T=0 sample's peak area.[7]
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Troubleshooting Workflow Diagram
dot
Caption: A logical workflow for troubleshooting this compound instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cdk2-IN-14 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the CDK2 inhibitor, Cdk2-IN-14, in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the potential causes?
A1: Decreased sensitivity, indicated by an increase in the IC50 value, can arise from several intrinsic or acquired resistance mechanisms. The most common mechanisms for CDK2 inhibitors include:
-
Target-related alterations:
-
Bypass pathway activation:
-
Cyclin E1 (CCNE1) amplification or overexpression: As the key binding partner for CDK2, increased levels of Cyclin E1 can drive CDK2 activity and promote resistance to various therapies, including CDK inhibitors.[3][4][5]
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Activation of Receptor Tyrosine Kinase (RTK) and RAS signaling: These pathways can promote cell cycle progression independently of CDK2, thereby bypassing the inhibitor's effect.[3]
-
Loss of Retinoblastoma (RB1) protein: Loss of this key tumor suppressor can uncouple the cell cycle from CDK regulation, leading to resistance.[3][6]
-
-
Other factors:
-
Selection of polyploid cells: Pre-existing polyploid cells within a tumor population may be less sensitive to CDK2 inhibition and can be selected for during treatment.[1][2][7]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Q2: How can I confirm if my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[8][9]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action(s) |
| Increased IC50 value for this compound in my cell line. | Acquired resistance. | 1. Confirm IC50 shift: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on both parental and suspected resistant cells. 2. Investigate mechanism: Proceed with the experimental protocols outlined below to explore potential resistance mechanisms. |
| No change in CDK2 protein levels, but still observing resistance. | Bypass pathway activation or target mutation. | 1. Assess Cyclin E1 levels: Perform Western blotting to check for Cyclin E1 overexpression.[3] 2. Sequence CDK2 gene: Use Sanger or next-generation sequencing to check for mutations in the CDK2 gene, particularly in the ATP-binding pocket. 3. Analyze related pathways: Use Western blotting to check the phosphorylation status of key proteins in the RTK/RAS pathways (e.g., p-ERK, p-AKT) and the expression of RB1.[3] |
| My cells show cross-resistance to other CDK2 inhibitors. | A common resistance mechanism is likely. | This suggests the resistance is not specific to the chemical structure of this compound. Focus on investigating target upregulation (CDK2) and bypass pathways (Cyclin E1, RB1 loss).[1] |
Quantitative Data Summary
The following table provides a hypothetical example of data you might generate when comparing a parental (sensitive) cell line to a newly generated this compound resistant subline.
| Parameter | Parental Cell Line | Resistant Cell Line | Interpretation |
| This compound IC50 | 50 nM | 500 nM | 10-fold increase in IC50 indicates significant resistance. |
| CDK2 Protein Level (relative) | 1.0 | 3.5 | Upregulation of the target protein is a likely resistance mechanism.[1] |
| Cyclin E1 Protein Level (relative) | 1.0 | 4.0 | Overexpression of the activating partner can drive resistance.[3] |
| p-Rb (Ser807/811) Level (relative) | 0.2 (with inhibitor) | 0.8 (with inhibitor) | Maintained Rb phosphorylation despite inhibition suggests bypass of CDK2. |
Key Experimental Protocols
Generation of a Resistant Cell Line
This protocol describes the continuous exposure method to generate a drug-resistant cell line in vitro.[8][9]
-
Initial IC50 Determination: Determine the IC50 of this compound in your parental cancer cell line using a standard cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Cryopreservation: At each successful dose escalation, freeze a batch of cells for backup.[8]
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10x the initial IC50).
-
Characterization: Confirm the resistance by re-evaluating the IC50 and compare it to the parental line.
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (typically 8-12 concentrations) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.[8][9]
Western Blotting for Protein Expression
This protocol is to assess the levels of CDK2, Cyclin E1, and RB1.
-
Protein Extraction: Lyse the parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK2, Cyclin E1, RB1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels between the parental and resistant cells.
Visualizations
Caption: Simplified G1/S transition pathway and the inhibitory action of this compound.
Caption: Key mechanisms leading to resistance against CDK2 inhibitors.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin E1 and RTK/RAS signaling drive CDK inhibitor resistance via activation of E2F and ETS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin E1-CDK 2, a potential anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cdk2-IN-14 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk2-IN-14, a selective inhibitor of Cyclin-dependent kinase 2 (Cdk2). The following information is intended for researchers, scientists, and drug development professionals to facilitate the design and interpretation of experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended negative control for this compound?
Q2: What are the best alternative negative control strategies for this compound experiments?
To confidently attribute experimental outcomes to the specific inhibition of Cdk2 by this compound, consider the following negative control strategies:
-
Kinase-Dead Cdk2 Mutant: A highly rigorous control is to express a kinase-dead mutant of Cdk2 in your cell line of interest. A common mutation to render Cdk2 inactive is the T160A mutation, which prevents its activating phosphorylation.[1] In this setup, this compound should have no effect on the downstream signaling in cells expressing the kinase-dead mutant, confirming that the inhibitor's effects are dependent on Cdk2's kinase activity.
-
Structurally Unrelated Cdk2 Inhibitors: Use a different, structurally distinct Cdk2 inhibitor that has a well-characterized selectivity profile. If both inhibitors produce the same phenotype, it increases the confidence that the effect is on-target.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce or eliminate Cdk2 expression. The phenotype observed upon Cdk2 depletion should mimic the effects of this compound treatment. Conversely, this compound should have a diminished effect in Cdk2-knockdown or knockout cells.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound. This accounts for any effects of the solvent on the cells.
Q3: How can I assess the on-target activity of this compound in my cellular experiments?
The most common method to verify the on-target activity of this compound is to measure the phosphorylation status of known Cdk2 substrates by Western blotting. A key substrate of the Cdk2/Cyclin E complex is the Retinoblastoma protein (Rb). Inhibition of Cdk2 should lead to a decrease in the phosphorylation of Rb at specific sites.
Q4: What are the potential off-target effects of this compound and how can I mitigate them?
Like all kinase inhibitors, this compound has the potential for off-target effects, where it inhibits other kinases or cellular proteins.[2][3][4] To mitigate and identify off-target effects:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that effectively inhibits Cdk2 activity to minimize engagement with lower-affinity off-targets.
-
Kinome Profiling: For in-depth characterization, consider commercially available kinome profiling services to screen this compound against a large panel of kinases.
-
Phenotypic Comparison: Compare the observed cellular phenotype with the known and expected consequences of Cdk2 inhibition.[5] Any discrepancies may point towards off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed at effective concentrations. | Off-target kinase inhibition. | 1. Perform a dose-response curve to find the minimal effective concentration. 2. Test a structurally unrelated Cdk2 inhibitor to see if it recapitulates the phenotype. 3. If cytotoxicity persists, it may be an on-target effect in your specific cell line. |
| Compound solubility issues. | 1. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. 2. Visually inspect the media for any precipitation after adding the inhibitor. | |
| Inconsistent or unexpected experimental results. | Off-target effects. | 1. Use a kinase-dead Cdk2 mutant as a negative control. 2. Validate findings with a genetic approach (siRNA/CRISPR) targeting Cdk2. |
| Activation of compensatory signaling pathways. | 1. Probe for the activation of other CDKs (e.g., Cdk1, Cdk4/6) by Western blot. Cells can sometimes compensate for the inhibition of one CDK by upregulating another.[6] | |
| Inhibitor instability. | 1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. | |
| No effect of this compound on the phosphorylation of downstream targets. | Insufficient inhibitor concentration or incubation time. | 1. Increase the concentration of this compound based on a dose-response curve. 2. Increase the incubation time. A time-course experiment is recommended. |
| Low Cdk2 activity in the chosen cell line. | 1. Confirm the expression and activity of Cdk2 in your cell line under your experimental conditions. Cell synchronization can be used to enrich for cells in the G1/S phase where Cdk2 is active. | |
| Poor cell permeability of the inhibitor. | While this compound is designed to be cell-permeable, its efficacy can vary between cell lines. If possible, perform an in vitro kinase assay with purified Cdk2 to confirm direct inhibition. |
Experimental Protocols
Protocol: Western Blot Analysis of Rb Phosphorylation after this compound Treatment
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of its downstream substrate, Rb.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cdk2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Rb and total Rb.
-
Normalize the phospho-Rb signal to the total Rb signal.
-
Compare the normalized phospho-Rb levels in this compound-treated samples to the vehicle control. A decrease in the phospho-Rb/total Rb ratio indicates successful Cdk2 inhibition.
-
Visualizations
Caption: Cdk2 Signaling Pathway in Cell Cycle Progression.
References
- 1. CDK Substrate Phosphorylation and Ordering the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Efficacy of Cdk2-IN-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cdk2-IN-14 in in vivo experiments. Given that this compound is a novel and highly selective CDK2 inhibitor, specific in vivo data is limited. Therefore, this guide draws upon established principles for in vivo studies of kinase inhibitors, particularly those with poor solubility, and data from other selective CDK2 inhibitors to provide practical advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. By inhibiting CDK2, this compound is expected to induce cell cycle arrest and inhibit the proliferation of cancer cells where CDK2 activity is dysregulated.
Q2: What are the potential therapeutic applications of this compound?
A2: CDK2 is hyperactivated in various cancers, making it a promising therapeutic target. Selective CDK2 inhibitors like this compound are being investigated for cancers with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.[1]
Q3: What are the common challenges associated with the in vivo use of novel kinase inhibitors like this compound?
A3: Common challenges include poor aqueous solubility, which can lead to low oral bioavailability and high pharmacokinetic variability.[2][3] Other potential issues include off-target effects and unexpected toxicities in animal models.[4]
Troubleshooting Guides
I. Formulation and Administration Issues
Problem: High variability in plasma drug concentrations or lack of efficacy is observed despite consistent dosing.
Potential Cause: This is often due to poor solubility and inconsistent absorption of the compound from the gastrointestinal tract. Many kinase inhibitors are poorly water-soluble.[2][3][5]
Troubleshooting Steps:
-
Optimize Formulation: For poorly soluble compounds, a simple suspension in an aqueous vehicle may be insufficient. Consider the following formulation strategies:
-
Co-solvent Systems: Use a mixture of water and a biocompatible organic solvent (e.g., DMSO, PEG400) to increase solubility. However, be mindful of potential solvent toxicity.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can significantly enhance the oral absorption of lipophilic drugs.[3][6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can improve its dissolution rate and bioavailability.[6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve solubility.
-
-
Route of Administration: If oral administration proves to be unreliable, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection. This will bypass absorption issues and provide more consistent systemic exposure.
Quantitative Data Summary: Exemplar Formulation Components for Poorly Soluble Kinase Inhibitors
| Formulation Component | Purpose | Example Vehicle Composition | Reference |
| Methylcellulose (B11928114) | Suspending agent | 0.5% (w/v) in sterile water | [2] |
| Tween 80 | Surfactant/Solubilizer | 0.1-0.5% (v/v) in saline | General Knowledge |
| PEG400 | Co-solvent | 10-30% (v/v) in water or saline | General Knowledge |
| Corn Oil / Sesame Oil | Lipid Vehicle | 100% | [6] |
II. Suboptimal Efficacy in Tumor Models
Problem: The expected tumor growth inhibition is not observed in xenograft or other animal models.
Potential Cause: This could be due to insufficient drug exposure at the tumor site, rapid drug metabolism, or the tumor model not being dependent on the CDK2 pathway.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Conduct a pilot PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life in your animal model. This will help you optimize the dosing schedule.
-
Collect tumor tissue at various time points after dosing to measure the concentration of this compound and assess the inhibition of its target (e.g., by measuring the phosphorylation of CDK2 substrates like Rb).
-
-
Dose Escalation Study: Perform a dose-escalation study to find the maximum tolerated dose (MTD). It is possible that the initial doses used are too low to achieve a therapeutic concentration in the tumor.
-
Re-evaluate the Tumor Model: Confirm that the cell line used for the xenograft model has a known dependency on CDK2 activity (e.g., CCNE1 amplification).
Quantitative Data Summary: In Vivo Efficacy of Selective CDK2 Inhibitors (Examples)
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ZE-940605 | OVCAR3 Xenograft | Not Specified | Significant TGI | [1] |
| GSPT1 Degrader | NCI-N87 Xenograft | 30 mg/kg, oral, daily | 93% | [7] |
III. Unexpected Toxicity
Problem: Animals exhibit signs of toxicity such as significant weight loss, lethargy, or other adverse effects.
Potential Cause: The observed toxicity could be due to on-target effects (inhibition of CDK2 in healthy, proliferating tissues), off-target effects (inhibition of other kinases), or toxicity of the formulation vehicle.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its contribution to toxicity.[2]
-
Maximum Tolerated Dose (MTD) Study: A well-conducted MTD study is crucial to identify a safe and effective dose range.[2]
-
Monitor for Common CDK Inhibitor-Related Toxicities: Be aware of common side effects associated with CDK inhibitors, which include:
-
Clinical Pathology and Histopathology: If significant toxicity is observed, collect blood for complete blood count (CBC) and chemistry panels, and harvest major organs for histopathological analysis to identify the affected tissues.[2]
Experimental Protocols
General Protocol for Oral Formulation of a Poorly Soluble Kinase Inhibitor
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. To aid dissolution, heat a portion of the water, disperse the methylcellulose, and then add the remaining cold water while stirring. Allow the solution to cool to room temperature.
-
Compound Preparation: Accurately weigh the required amount of this compound powder.
-
Suspension: Add a small amount of the vehicle to the powder to create a paste. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Dosing: Administer the suspension to the animals via oral gavage at the desired dose volume (typically 5-10 mL/kg for mice). Ensure the suspension is well-mixed before each administration.
General Protocol for a Xenograft Tumor Model Study
-
Cell Culture: Culture the selected cancer cell line (e.g., OVCAR3 for CCNE1 amplification) under standard conditions.
-
Cell Implantation: Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Dosing and Monitoring: Administer this compound (or vehicle) according to the predetermined schedule. Monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
Visualizations
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: General workflow for an in vivo efficacy study.
References
- 1. Selective CDK2 inhibitor is active in multiple solid tumor models | BioWorld [bioworld.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms [mdpi.com]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral GSPT1 degraders show potent antitumor activity | BioWorld [bioworld.com]
- 8. news.cancerconnect.com [news.cancerconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cdk2-IN-14: A Targeted Approach to Overcoming CDK4/6 Inhibitor Resistance
New York, NY – December 3, 2025 – The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors presents a significant challenge in the treatment of hormone receptor-positive (HR+) breast cancer. In response, the scientific community has intensified its focus on alternative therapeutic strategies, with the selective inhibition of CDK2 emerging as a promising approach. Cdk2-IN-14, a highly selective CDK2 inhibitor, is at the forefront of this research, offering a potential solution to restore treatment efficacy in patients with acquired resistance to mainline therapies such as palbociclib (B1678290), abemaciclib, and ribociclib.
Resistance to CDK4/6 inhibitors is frequently driven by the upregulation of the Cyclin E-CDK2 pathway, which provides a bypass mechanism for cell cycle progression. By directly targeting CDK2, this compound aims to shut down this escape route, thereby re-sensitizing cancer cells to treatment and inhibiting tumor growth. This comparison guide provides an objective overview of the efficacy of targeting CDK2 in CDK4/6 inhibitor-resistant models, with a focus on the available data for selective CDK2 inhibitors as surrogates for the specific efficacy data of this compound, which is not yet publicly available.
Comparative Efficacy of CDK2 Inhibition in CDK4/6 Inhibitor-Resistant Models
While specific quantitative data for this compound in CDK4/6 inhibitor-resistant models is not yet published, the efficacy of other potent and selective CDK2 inhibitors in this setting provides a strong rationale for its investigation. Preclinical studies have demonstrated that targeting CDK2 can effectively overcome resistance to CDK4/6 inhibitors.
Table 1: In Vitro Efficacy of CDK2 Inhibitors in CDK4/6 Inhibitor-Resistant Cell Lines
| Inhibitor | Cell Line | Resistance to | IC50 (nM) | Fold Change in Sensitivity | Reference |
| Dinaciclib | MCF7Ca-let+palb | Letrozole + Palbociclib | 12.4 | - | [1] |
| Dinaciclib | LTLTCa | Letrozole | 9.5 | - | [1] |
| Dinaciclib | MCF7Ca | - (Parental) | 1.4 | - | [1] |
Note: Dinaciclib is a broader-range CDK inhibitor with potent activity against CDK2.
The data clearly indicates that while resistance to palbociclib significantly increases the IC50 for that drug, the cells remain sensitive to CDK inhibition by dinaciclib, highlighting the potential of targeting alternative CDKs.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to evaluating CDK2 inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed experimental protocols are crucial. Below are standard protocols for key experiments used to evaluate the efficacy of CDK inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate CDK4/6 inhibitor-resistant and parental cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or a reference compound (e.g., dinaciclib) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with the indicated concentrations of this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against p-Rb, total Rb, Cyclin E, CDK2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 5-10 million CDK4/6 inhibitor-resistant cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (formulated in an appropriate vehicle) and vehicle control to the respective groups via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage.
Conclusion
The development of selective CDK2 inhibitors like this compound represents a targeted and rational approach to overcoming a significant mechanism of resistance to CDK4/6 inhibitors. While direct comparative data for this compound is eagerly awaited, the strong preclinical evidence from other CDK2 inhibitors in CDK4/6i-resistant models provides a solid foundation for its continued investigation. The detailed protocols and workflow provided in this guide are intended to facilitate further research in this critical area of oncology drug development.
References
Assessing Cdk2 Inhibitor Specificity: A Comparative Guide Using Cellular Thermal Shift Assays
For researchers, scientists, and drug development professionals, understanding the target engagement and specificity of kinase inhibitors is paramount. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful tool for verifying and characterizing the interaction between a drug and its protein target in a physiological context. This guide provides a comparative overview of assessing the specificity of Cyclin-dependent kinase 2 (Cdk2) inhibitors, with a focus on the application of CETSA.
While specific quantitative CETSA data for the inhibitor Cdk2-IN-14 is not publicly available, this guide will use other well-characterized Cdk2 inhibitors as examples to illustrate how CETSA can be employed to determine target engagement and selectivity. This guide will delve into the experimental protocols, present comparative data for alternative inhibitors, and visualize the underlying biological and experimental workflows.
The Critical Role of Cdk2 and the Need for Specific Inhibitors
Cdk2 is a key regulator of cell cycle progression, particularly during the G1/S phase transition. Its activity is tightly controlled by binding to regulatory cyclin partners, primarily Cyclin E and Cyclin A. Dysregulation of the Cdk2 signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. However, the high degree of homology among the ATP-binding pockets of cyclin-dependent kinases presents a significant challenge in developing highly selective inhibitors, which are crucial to minimize off-target effects and associated toxicities.
Cdk2 Signaling Pathway
The diagram below illustrates the central role of the Cdk2/Cyclin E and Cdk2/Cyclin A complexes in driving the cell cycle from the G1 to the S phase through the phosphorylation of key substrates like the Retinoblastoma protein (Rb).
Caption: Cdk2 signaling pathway in G1/S transition.
Assessing Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that assesses the direct binding of a compound to its target protein within intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein. Unbound proteins denature and aggregate upon heating, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures can be quantified, typically by Western blotting or other protein detection methods.
There are two main CETSA formats:
-
Melt Curve (Thermal Shift) CETSA: Cells are treated with a fixed concentration of the inhibitor or vehicle control and then subjected to a temperature gradient. The temperature at which 50% of the protein denatures (the melting temperature or Tm) is determined. A shift in the Tm in the presence of the inhibitor indicates target engagement.
-
Isothermal Dose-Response (ITDR) CETSA: Cells are treated with varying concentrations of the inhibitor and heated at a single, fixed temperature (typically a temperature that causes significant, but not complete, denaturation of the target protein in the absence of a ligand). The concentration of the inhibitor that results in 50% stabilization (EC50) is determined.
CETSA Experimental Workflow
The following diagram outlines a typical workflow for a CETSA experiment followed by Western blot analysis.
Caption: A typical CETSA experimental workflow.
Comparative Data for Cdk2 Inhibitors
| Inhibitor | Target(s) | CETSA Data Availability (Cdk2) | Key Findings from Target Engagement/Selectivity Studies |
| This compound | Cdk2 | Not publicly available | Information on selectivity and off-target effects in a cellular context is limited in the public domain. |
| INX-315 | Cdk2 | Not publicly available | Demonstrates high selectivity for Cdk2 over other CDKs in biochemical and cellular assays.[1][2] |
| PF-06873600 | Cdk2/4/6 | Not publicly available | A dual Cdk2/4/6 inhibitor; clinical development was discontinued.[3][4] |
| AZD8421 | Cdk2 | Not publicly available | Shows high selectivity for Cdk2 over other CDKs in cellular target engagement assays (NanoBRET).[5][6][7][8][9] |
| Staurosporine | Broad-spectrum kinase inhibitor | Yes | Induces a significant thermal shift for Cdk2 in CETSA, but also for many other kinases, highlighting its lack of specificity.[10][11] |
Experimental Protocols
General Isothermal Dose-Response (ITDR) CETSA Protocol for Adherent Cells
This protocol is a generalized procedure for assessing the target engagement of a Cdk2 inhibitor in adherent cancer cells.
1. Cell Culture and Treatment:
-
Seed adherent cells (e.g., MCF7, OVCAR3) in 10 cm dishes and grow to 70-80% confluency.
-
On the day of the experiment, replace the medium with fresh medium containing serial dilutions of the Cdk2 inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator to allow for compound uptake and target engagement.
2. Cell Harvesting and Heat Shock:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 ml of ice-cold PBS supplemented with a protease inhibitor cocktail.
-
Transfer the cell suspension for each concentration into separate microcentrifuge tubes.
-
Aliquot the cell suspension for each condition into PCR tubes.
-
Heat the samples in a thermocycler at a predetermined optimal temperature (e.g., 48-52°C, which should be determined empirically to be on the slope of the Cdk2 melt curve) for 3 minutes.
-
Include a non-heated control (37°C) for each concentration.
3. Cell Lysis:
-
Immediately after the heat shock, place the tubes on ice.
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Analysis (Western Blotting):
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay and normalize all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cdk2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used on the same membrane after stripping or on a parallel blot.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for Cdk2 and the loading control for each sample.
-
Normalize the Cdk2 band intensity to the loading control.
-
Plot the normalized Cdk2 signal as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the intracellular target engagement of Cdk2 inhibitors and assessing their selectivity. While specific CETSA data for this compound is not currently in the public domain, the methodologies and comparative data presented here provide a robust framework for researchers to evaluate its performance against other alternatives. By employing rigorous CETSA protocols, scientists can gain critical insights into the mechanism of action of novel Cdk2 inhibitors, aiding in the development of more specific and effective cancer therapeutics. It is crucial to perform head-to-head CETSA experiments with this compound and other relevant inhibitors to definitively assess its specificity in a cellular context.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 8. drughunter.com [drughunter.com]
- 9. AZD-8421 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide: The Selective CDK2 Inhibitor, Cdk2-IN-14, Versus Pan-CDK Inhibitors in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, cyclin-dependent kinases (CDKs) remain a critical target due to their central role in cell cycle regulation. While first-generation pan-CDK inhibitors demonstrated broad anti-proliferative activity, their clinical utility has been hampered by significant toxicity due to a lack of selectivity. This has spurred the development of more targeted agents, such as the highly selective CDK2 inhibitor, Cdk2-IN-14. This guide provides an objective comparison of this compound against established pan-CDK inhibitors, supported by available preclinical data, to aid researchers in selecting the appropriate tools for their oncology models.
Executive Summary
This compound emerges as a highly selective inhibitor of CDK2, a kinase frequently implicated in the G1/S phase transition of the cell cycle and often dysregulated in various cancers. In contrast, pan-CDK inhibitors such as Flavopiridol, Roscovitine, and Dinaciclib (B612106) target multiple CDKs, leading to broader effects on the cell cycle and transcription. This lack of specificity, while potentially offering a multi-pronged attack on cancer cells, is often associated with a narrower therapeutic window and increased off-target effects. Preclinical evidence suggests that while pan-CDK inhibitors can exhibit potent anti-tumor activity, their utility is often limited by toxicity. The development of selective inhibitors like this compound offers a more refined approach to targeting CDK-dependent cancers, potentially leading to improved efficacy and better safety profiles.
Data Presentation: A Head-to-Head Look at Inhibitor Potency
The following tables summarize the available quantitative data for this compound and representative pan-CDK inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) | Cell Line Proliferation IC50 (cell line) |
| This compound | Data Not Available | Potent & Selective (Specific IC50 values not publicly available) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Flavopiridol | 30[1] | 170[1] | 100[1] | - | 60[1] | 300[1] | 10[1] | 40.1–91.9 nM (Cholangiocarcinoma)[2] |
| Roscovitine | 2700 | 100 | >100,000 | - | >100,000 | 500 | 800 | 20 µM (Hormone therapy-resistant breast cancer)[3] |
| Dinaciclib | 3 | 1 | - | 1 | - | - | 4 | Low nM (various cell lines)[4] |
Note: IC50 values can vary depending on the assay conditions and the specific cyclin partner.
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Flavopiridol | Cholangiocarcinoma (KKU-213) | 5 and 7.5 mg/kg | Significant dose-dependent reduction in tumor volume | [2] |
| Roscovitine | LoVo human colorectal cancer | 100 mg/kg, i.p., 3x daily for 5 days | 45% reduction in tumor growth | [5] |
| HCT116 human colon cancer | 500 mg/kg, oral | 79% reduction in tumor growth | [5][6] | |
| Dinaciclib | Neuroblastoma (orthotopic) | Not specified | Significant in vivo antitumor efficacy | [7] |
| T-cell acute lymphoblastic leukemia | Not specified | Extended survival of mice | [8] | |
| Cholangiocarcinoma (PDX) | In combination with gemcitabine | Robust and sustained inhibition of tumor progression | [9] |
Mechanism of Action: Selectivity vs. Broad Spectrum
The fundamental difference between this compound and pan-CDK inhibitors lies in their target profile.
This compound: As a highly selective CDK2 inhibitor, its primary mechanism is to block the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, thereby halting the cell cycle at the G1/S transition. This targeted approach is hypothesized to be particularly effective in tumors with dysregulated CDK2 activity, such as those with Cyclin E amplification.
Pan-CDK Inhibitors: These agents, by inhibiting multiple CDKs, induce a more complex cellular response.
-
Flavopiridol: Inhibits CDK1, 2, 4, 6, 7, and 9. Inhibition of CDKs involved in cell cycle progression leads to arrest at both G1/S and G2/M phases. Inhibition of the transcriptional kinase CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis.
-
Roscovitine: Primarily targets CDK1, 2, 5, 7, and 9. Its effect on multiple CDKs results in cell cycle arrest and apoptosis.
-
Dinaciclib: A potent inhibitor of CDK1, 2, 5, and 9. Similar to flavopiridol, its inhibition of both cell cycle and transcriptional CDKs contributes to its potent anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are generalized protocols for key experiments.
Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Objective: To determine the IC50 value of this compound and pan-CDK inhibitors against a panel of CDKs.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin E, CDK1/Cyclin B, etc.)
-
Kinase substrate (e.g., Histone H1, Rb protein fragment)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, pan-CDK inhibitors) dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring radioactivity. For non-radiometric assays (e.g., ADP-Glo), measure the luminescent or fluorescent signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound and pan-CDK inhibitors in various oncology models.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
In Vivo Xenograft Model Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the in vivo anti-tumor activity of this compound and pan-CDK inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Measure tumor volume using calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations: Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: CDK2 signaling pathway in the G1/S phase transition of the cell cycle.
Caption: Generalized experimental workflow for comparing CDK inhibitors.
Conclusion
The choice between a selective CDK2 inhibitor like this compound and a pan-CDK inhibitor is highly dependent on the specific research question and the cancer model under investigation. For studies focused on dissecting the specific role of CDK2 in tumor progression or in cancers with known CDK2 dependency, a selective inhibitor like this compound is the preferred tool. Its targeted action is likely to provide clearer mechanistic insights with a potentially wider therapeutic window.
Pan-CDK inhibitors, while less selective, may be useful for exploring broader cell cycle disruption or in models where resistance to more targeted therapies has emerged. However, researchers must be cognizant of the potential for off-target effects and associated toxicities.
Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of this compound with various pan-CDK inhibitors in a range of oncology models. Such studies will be invaluable in guiding the clinical development of the next generation of CDK-targeted therapies.
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple CDK inhibitor dinaciclib suppresses neuroblastoma growth via inhibiting CDK2 and CDK9 activity [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Cdk2-IN-14
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is fundamental to ensuring a safe and compliant laboratory environment. Cdk2-IN-14, a potent cyclin-dependent kinase 2 inhibitor, requires careful handling and disposal due to its potential biological activity. This document provides essential, step-by-step guidance for the proper disposal of this compound to minimize risk and ensure environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye exposure.
-
Lab Coat: A lab coat is necessary to protect from skin contact.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[1][3] Under no circumstances should this compound be disposed of down the drain or in regular trash .[1][3]
-
Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste.[1][2] This includes:
-
Unused or expired this compound.
-
Contaminated consumables such as pipette tips, microfuge tubes, gloves, and bench paper.[1]
-
Empty vials that previously held the compound.
-
Solvents and solutions containing this compound.
-
-
Waste Containment:
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, leak-proof hazardous waste container. The container should be marked with "Hazardous Chemical Waste" and the specific name "this compound".[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.[1][2]
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.[3]
-
-
Waste Storage:
-
Arranging for Disposal:
Waste Categorization Summary
| Waste Type | Examples | Container Type |
| Solid Waste | Contaminated gloves, pipette tips, vials, bench paper | Labeled, leak-proof hazardous waste container |
| Liquid Waste | Unused solutions, contaminated solvents, rinsate from decontamination | Labeled, sealed hazardous waste container |
| Sharps Waste | Contaminated needles, syringes, scalpels | Labeled, puncture-resistant sharps container |
Spill Cleanup Procedure
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.
-
Evacuate and Isolate: Alert others in the vicinity and restrict access to the spill area.[1]
-
Protect: Don appropriate PPE, including respiratory protection if the spill generates dust or aerosols.[1]
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.[2][3]
Disposal Workflow
Caption: this compound Disposal Workflow.
References
Essential Safety and Operational Guide for Handling Cdk2-IN-14
Disclaimer: A specific Safety Data Sheet (SDS) for Cdk2-IN-14 is not publicly available. The following guidance is based on the known hazards of similar Cdk inhibitor compounds, which should be handled as potentially hazardous and cytotoxic. Researchers must supplement these recommendations with a risk assessment specific to their experimental context.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical inhibitor used in research and should be handled with care. Similar compounds are often classified with potential hazards including acute oral toxicity. Therefore, adherence to a strict operational workflow and the use of appropriate PPE is critical to minimize exposure risk.[1][2]
The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specifications & Use |
| Body Protection | Lab Coat | A flame-resistant, fully buttoned lab coat should be worn to protect skin and clothing.[1] |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated.[1][3] |
| Eye & Face Protection | Safety Goggles & Face Shield | Tight-fitting goggles are required. A face shield must be worn over goggles when there is a splash hazard.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills.[1] |
| Respiratory Protection | NIOSH-Certified Respirator | A risk assessment should determine the need for a respirator, especially when handling the solid compound outside a fume hood.[1] |
Operational Plan: Safe Handling and Storage
Preparation:
-
Review the safety data sheets for all experimental components.
-
Ensure all necessary PPE is available and in good condition.[1]
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.[1]
Handling the Solid Compound:
-
All weighing and reconstitution of solid this compound must occur within a chemical fume hood to prevent inhalation of airborne particles.[1]
-
Use an analytical balance inside the fume hood or a powder containment hood.[1]
Handling Solutions:
-
All experimental work, including additions to cell cultures, should be conducted within a biological safety cabinet or chemical fume hood.[1]
-
Use disposable plasticware when possible to minimize cross-contamination and exposure during cleaning.[1]
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.[1]
Storage:
-
Keep the container tightly closed and store in a dry, well-ventilated place.
-
The recommended storage temperature should be confirmed with the product label.
Emergency and Disposal Plan
Spill Procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[2]
-
Collect: Carefully collect the absorbed material and any contaminated debris.[2]
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Place all cleanup materials into a designated hazardous waste container.[2]
First Aid:
-
If Inhaled: Move to fresh air. If breathing stops, apply artificial respiration and seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower. Consult a physician.
-
In Case of Eye Contact: Rinse out with plenty of water and call an ophthalmologist.
-
If Swallowed: Give water to drink (at most two glasses) and call a poison center or doctor immediately.
Disposal Plan: Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
-
Solid Waste: All disposable items that have come into contact with this compound (gloves, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous liquid waste container.[1][2]
-
Empty Containers: The original container, even if empty, should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.[2]
-
All waste must be disposed of in accordance with national and local regulations.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| Function | Inhibitor of Cyclin-dependent kinase 2 (Cdk2) |
| Hazard Class | Potentially hazardous, handle as cytotoxic[1] |
| Storage | Tightly closed, dry, well-ventilated area |
| Disposal Method | Hazardous Waste[2] |
Experimental Protocol: Preparation of Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
Procedure:
-
Perform all steps within a certified chemical fume hood while wearing the appropriate PPE.
-
Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store aliquots at the recommended temperature (typically -20°C or -80°C, confirm with product datasheet).
Visualized Workflows and Pathways
Caption: Safe handling and disposal workflow for this compound.
Caption: Cdk2 signaling pathway in G1/S cell cycle transition.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
